4-Methyl-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propylphenol, also known as p-Cresol, 2-propyl- or Phenol, 4-methyl-2-propyl-, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . This compound is a derivative of phenol, characterized by the presence of a methyl group and a propyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propylphenol can be achieved through various organic reactions. One common method involves the alkylation of p-cresol with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material:
p-Cresol (4-methylphenol)Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Methyl-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylphenol involves its interaction with biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-propylphenol: Similar structure but with different positional isomers.
4-Methylphenol (p-Cresol): Lacks the propyl group.
2-Propylphenol: Lacks the methyl group.
Uniqueness
4-Methyl-2-propylphenol is unique due to the presence of both a methyl and a propyl group on the benzene ring, which influences its chemical reactivity and biological activity compared to other phenol derivatives.
Properties
CAS No. |
4074-46-8 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-8(2)5-6-10(9)11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
NNPMYBBCIDUAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.